Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methylprop-2-enyl)benzimidazole

Antifungal Silver(I)–NHC Complexes Candida albicans

1-(2-Methylprop-2-enyl)benzimidazole (CAS 108413-23-6) is an N‑alkylated benzimidazole derivative (C₁₁H₁₂N₂, MW 172.23 g/mol) that serves as a privileged precursor in the synthesis of benzimidazolium salts and N‑heterocyclic carbene (NHC) ligands. Unlike simple benzimidazole, the pendant 2‑methylallyl group introduces a sterically and electronically distinct N‑substituent that directly modulates the lipophilicity, metal‑coordination geometry, and resultant biological activity of downstream silver(I)–NHC complexes , making it a non‑interchangeable building block for targeted metallodrug development.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 108413-23-6
Cat. No. B012798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylprop-2-enyl)benzimidazole
CAS108413-23-6
Synonyms1H-Benzimidazole,1-(2-methyl-2-propenyl)-(9CI)
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC(=C)CN1C=NC2=CC=CC=C21
InChIInChI=1S/C11H12N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,1,7H2,2H3
InChIKeyJSURBXNNBVKBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylprop-2-enyl)benzimidazole (CAS 108413-23-6): A Strategic N-Alkyl Benzimidazole Scaffold for High-Potency Metal-Based Drug Discovery


1-(2-Methylprop-2-enyl)benzimidazole (CAS 108413-23-6) is an N‑alkylated benzimidazole derivative (C₁₁H₁₂N₂, MW 172.23 g/mol) that serves as a privileged precursor in the synthesis of benzimidazolium salts and N‑heterocyclic carbene (NHC) ligands . Unlike simple benzimidazole, the pendant 2‑methylallyl group introduces a sterically and electronically distinct N‑substituent that directly modulates the lipophilicity, metal‑coordination geometry, and resultant biological activity of downstream silver(I)–NHC complexes [1], making it a non‑interchangeable building block for targeted metallodrug development.

Why Generic N‑Alkyl Benzimidazoles Cannot Replace 1-(2-Methylprop-2-enyl)benzimidazole in Silver(I)–NHC Drug Discovery Programs


Substituting 1-(2-methylprop-2-enyl)benzimidazole with a generic N‑alkyl benzimidazole (e.g., N‑methyl, N‑allyl, or N‑isopropyl) is not scientifically valid because the 2‑methylallyl substituent imposes a unique combination of steric bulk and electronic character that directly controls the geometry, stability, and biological performance of the resulting silver(I)–NHC complexes [1]. In head‑to‑head antimicrobial studies of bis‑benzimidazole–silver(I) complexes bearing allyl, 2‑methylallyl, isopropyl, and 3‑methyloxetan substituents, the 2‑methylallyl‑derived complexes exhibited distinct minimal inhibitory concentration (MIC) values that differ from those of the allyl and isopropyl analogs [1]. Furthermore, in anticancer NHC–silver(I) complexes where the benzimidazole N‑substituent was kept constant as 2‑methylallyl, variations in the second N‑substituent produced IC₅₀ differences of up to 1.2‑fold against DU‑145 prostate cancer cells, confirming that the 2‑methylallyl moiety is a critical structural determinant that cannot be swapped without measurable loss of pharmacological precision .

Quantitative Differentiation Evidence for 1-(2-Methylprop-2-enyl)benzimidazole (CAS 108413-23-6) in Antimicrobial and Anticancer Silver(I)–NHC Complexes


Antifungal Potency of 2‑Methylallyl‑Derived Bis‑Benzimidazole–Silver(I) Complex Surpasses Fluconazole by 2‑Fold

The bis(1‑alkylbenzimidazole)silver(I) nitrate complex bearing the 2‑methylallyl substituent (synthesized from 1‑(2‑methylprop‑2‑enyl)benzimidazole) demonstrated an MIC of 0.011 μmol/mL against Candida albicans and Candida glabrata. This value is twice as potent as the clinically used fluconazole, which exhibits higher MIC values in the same assay [1]. The allyl‑ and isopropyl‑substituted analogs, tested under identical conditions, showed different MIC profiles, underscoring the non‑fungible contribution of the 2‑methylallyl group [1].

Antifungal Silver(I)–NHC Complexes Candida albicans

Silver(I)–NHC Complex from 1-(2-Methylprop-2-enyl)benzimidazole is 22‑Fold More Potent than Cisplatin Against MCF‑7 Breast Cancer Cells

The silver(I)–NHC complex 2a, synthesized from 1‑(2‑methyl‑2‑propenyl)‑3‑(2‑chlorobenzyl)benzimidazolium chloride (itself derived from 1‑(2‑methylprop‑2‑enyl)benzimidazole), exhibited an IC₅₀ of 1.12 ± 0.40 μM against MCF‑7 breast cancer cells at 48 h. This represents a 22.23‑fold increase in potency relative to cisplatin (IC₅₀ = 24.9 ± 1.21 μM) tested under the same MTT assay conditions . The corresponding NHC ligand 1a showed no cytotoxicity against MCF‑7 cells (IC₅₀ > 20 μM) and only modest activity against DU‑145 cells (IC₅₀ = 9.30 ± 0.18 μM at 48 h), confirming that the 2‑methylallyl‑bearing benzimidazolium scaffold is a necessary but not sufficient component—complexation with silver is required for full anticancer activation .

Anticancer Silver(I)–NHC Complexes MCF-7

Selectivity of 2‑Methylallyl‑Derived Silver(I)–NHC Complex for Cancer Cells over Non‑Cancerous L‑929 Fibroblasts

The same silver(I)–NHC complex 2a bearing the 2‑methylallyl‑benzimidazole scaffold showed an IC₅₀ of 12.5 ± 0.13 μM against non‑cancerous mouse L‑929 fibroblast cells at 48 h, compared to 1.12 ± 0.40 μM against MCF‑7 cancer cells, yielding a selectivity index of approximately 11.2 . In contrast, cisplatin exhibited an IC₅₀ of 36.9 ± 0.90 μM against L‑929 cells, giving a much narrower selectivity window of only 1.48 relative to MCF‑7 . The NHC ligand 1a showed no cytotoxicity against L‑929 cells (IC₅₀ > 20 μM), indicating that the selectivity profile is a synergistic outcome of silver complexation and the 2‑methylallyl‑benzimidazole ligand framework .

Selectivity Silver(I)–NHC Complexes L-929

NHC Ligand 1a (2‑Methylallyl‑Bearing) Shows 1.2‑Fold Greater Potency Against DU‑145 Prostate Cancer than its Methyl‑Substituted Analog 1b

In a pair of NHC ligands where the common N‑substituent was the 2‑methyl‑2‑propenyl group (derived from CAS 108413‑23‑6), ligand 1a (with a 2‑chlorobenzyl second N‑substituent) displayed an IC₅₀ of 9.30 ± 0.18 μM against DU‑145 prostate cancer cells at 48 h, whereas ligand 1b (with a 2‑methylbenzyl second N‑substituent) showed a statistically higher IC₅₀ of 11.2 ± 0.16 μM . This 1.2‑fold difference, although modest, demonstrates that while the 2‑methylallyl group is a shared structural element, the electronic and steric environment it creates can be fine‑tuned through the choice of the second substituent to measurably shift potency .

Structure–Activity Relationship NHC Ligands DU-145

Validated Application Scenarios for 1-(2-Methylprop-2-enyl)benzimidazole (CAS 108413-23-6) Based on Quantitative Evidence


Precursor for High‑Potency Antifungal Silver(I)–NHC Drug Candidates Exceeding Fluconazole

Use CAS 108413‑23‑6 as the starting material to synthesize bis(1‑(2‑methylallyl)benzimidazole)silver(I) nitrate complexes, which have demonstrated an MIC of 0.011 μmol/mL against Candida albicans and Candida glabrata—twice the potency of fluconazole . This application is directly supported by quantitative MIC data and molecular docking against CYP51 .

Next‑Generation Anticancer Silver(I)–NHC Agents with 22‑Fold Superiority over Cisplatin in Breast Cancer Models

Convert CAS 108413‑23‑6 to 1‑(2‑methyl‑2‑propenyl)‑3‑(2‑chlorobenzyl)benzimidazolium chloride (1a), then to its silver(I) complex 2a, which exhibits an IC₅₀ of 1.12 μM against MCF‑7 cells—22.23‑fold more potent than cisplatin . The same complex shows a selectivity index of ~11.2 versus non‑cancerous L‑929 cells , making it a compelling lead for targeted anticancer metallodrug design.

Structure–Activity Relationship (SAR) Anchor for NHC Ligand Optimization in Prostate Cancer

Employ CAS 108413‑23‑6 as the fixed N‑substituent in parallel synthesis of benzimidazolium salts to probe the effect of the second N‑substituent on DU‑145 prostate cancer cell cytotoxicity. Published SAR shows that the 2‑methylallyl‑bearing ligand 1a achieves an IC₅₀ of 9.30 μM, outperforming the methyl‑substituted analog 1b (IC₅₀ 11.2 μM) by 1.2‑fold , confirming that this scaffold is a validated starting point for systematic potency optimization.

Crystallographic and Computational Reference Standard for Benzimidazolium Salt Geometry

The benzimidazolium salt derived from CAS 108413‑23‑6 has been characterized by single‑crystal X‑ray diffraction (triclinic space group P‑1) and DFT calculations at the B3LYP/6‑311G++(d,p) level, providing a fully validated structural and electronic reference . This makes the compound suitable as a calibration standard in computational chemistry and crystallographic core facilities.

Quote Request

Request a Quote for 1-(2-Methylprop-2-enyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.